Lumiflavin-d3
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H12N4O2 |
|---|---|
Molecular Weight |
259.28 g/mol |
IUPAC Name |
7,8-dimethyl-10-(trideuteriomethyl)benzo[g]pteridine-2,4-dione |
InChI |
InChI=1S/C13H12N4O2/c1-6-4-8-9(5-7(6)2)17(3)11-10(14-8)12(18)16-13(19)15-11/h4-5H,1-3H3,(H,16,18,19)/i3D3 |
InChI Key |
KPDQZGKJTJRBGU-HPRDVNIFSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N1C2=C(C=C(C(=C2)C)C)N=C3C1=NC(=O)NC3=O |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)C |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Enrichment of Lumiflavin D3
Chemo-Enzymatic Synthesis Routes for Deuterated Flavin Isotopologues
Chemo-enzymatic synthesis leverages the high specificity of biological catalysts to construct complex molecules from chemically synthesized, isotopically labeled precursors. While direct enzymatic synthesis of Lumiflavin-d3 is not a primary route, this strategy is highly effective for producing its biological precursor, Riboflavin (B1680620). The resulting deuterated Riboflavin can then be converted to this compound via a simple photochemical reaction.
The general approach involves:
Chemical Synthesis of a Deuterated Precursor: A small, deuterated molecule that can enter the flavin biosynthesis pathway is first synthesized. This could be a deuterated version of ribose or a key intermediate like 6,7-dimethyl-8-ribityllumazine (B135004).
Enzymatic Conversion: The labeled precursor is supplied to a biological system, typically a microorganism (e.g., E. coli or Bacillus subtilis) engineered to overexpress a key enzyme in the flavin pathway, such as Riboflavin Synthase. This enzyme catalyzes the final step in riboflavin biosynthesis, converting two molecules of 6,7-dimethyl-8-ribityllumazine into one molecule of riboflavin and one of 4-ribitylamino-5-aminouracil. If a deuterated lumazine (B192210) precursor is used, the label is incorporated directly into the riboflavin product.
Photolytic Cleavage: The purified, deuterated Riboflavin is dissolved in an alkaline solution (e.g., aqueous NaOH) and irradiated with visible light. This process cleaves the ribityl side chain at the N(10) position, which is subsequently replaced by a methyl group derived from the solvent or buffer, though more controlled methods are needed for specific labeling. For generating N(10)-methyl deuteration, the more direct synthetic routes described below are superior. However, if the deuterium (B1214612) labels were incorporated into the benzene (B151609) ring portion of the precursor, this chemo-enzymatic-photolytic sequence would yield the corresponding ring-deuterated lumiflavin (B1675435).
This method is particularly powerful for creating complex labeling patterns on the isoalloxazine ring that are challenging to achieve through purely chemical means.
Precursor-Based Synthesis Strategies for this compound
The most direct and widely used method for producing this compound with a specific labeling pattern, such as at one of the methyl groups, is through multi-step chemical synthesis using a deuterated precursor. This approach offers high regioselectivity and isotopic enrichment.
The core principle of this strategy is to build the lumiflavin molecule from starting materials where the deuterium label is already in its final desired position. For the synthesis of N(10)-(methyl-d3)-lumiflavin, the key precursor is an aniline (B41778) derivative carrying a trideuteromethyl group on the nitrogen atom. The classic Borsche-Drechsel synthesis for isoalloxazines is adapted for this purpose.
The reaction condenses a substituted N-alkylaniline with a pyrimidine (B1678525) derivative, typically alloxan (B1665706). By using N-(methyl-d3)-3,4-dimethylaniline, the -CD3 group is incorporated directly as the N(10)-methyl group of the final lumiflavin product. This ensures that the deuterium label is exclusively located at the intended position with virtually 100% isotopic purity, dependent only on the enrichment of the deuterated starting material.
The table below details the key precursors for synthesizing N(10)-(methyl-d3)-lumiflavin.
| Precursor Name | Chemical Formula | Role in Synthesis |
|---|---|---|
| N-(methyl-d3)-3,4-dimethylaniline | C₉H₁₀D₃N | Provides the benzene ring, the N(10) atom, and the N(10)-CD₃ group. |
| Alloxan (or Alloxan Monohydrate) | C₄H₂N₂O₄ | Provides the pyrimidine portion of the isoalloxazine ring system. |
| Iodomethane-d3 (B117434) | CD₃I | Deuterated methylating agent used to synthesize the primary precursor, N-(methyl-d3)-3,4-dimethylaniline. |
| 3,4-Dimethylaniline (B50824) | C₈H₁₁N | Starting material for the synthesis of the deuterated aniline precursor. |
A typical laboratory-scale synthesis of N(10)-(methyl-d3)-lumiflavin involves a two-step process:
Step 1: Synthesis of N-(methyl-d3)-3,4-dimethylaniline The precursor is prepared by the N-methylation of 3,4-dimethylaniline.
Reaction: 3,4-dimethylaniline is reacted with iodomethane-d3 (CD3I) in the presence of a non-nucleophilic base, such as sodium carbonate (Na2CO3) or potassium carbonate (K2CO3), in a polar aprotic solvent like acetonitrile (B52724) or acetone.
Conditions: The reaction mixture is typically heated under reflux for several hours to ensure complete methylation.
Purification: After the reaction, the product is isolated by extraction and purified using column chromatography or distillation to yield pure N-(methyl-d3)-3,4-dimethylaniline.
Step 2: Condensation to form this compound The deuterated aniline is condensed with alloxan to form the isoalloxazine core.
Reaction: N-(methyl-d3)-3,4-dimethylaniline and alloxan monohydrate are heated together in a reaction medium that acts as both a solvent and a catalyst. A molten mixture of boric acid and glacial acetic acid is a classic and effective medium.
Conditions: The mixture is heated to approximately 100-120 °C for 1-2 hours. The reaction proceeds via the formation of a Schiff base intermediate, followed by intramolecular cyclization and dehydration to yield the planar, conjugated isoalloxazine system.
Purification: The crude product precipitates from the reaction mixture upon cooling and dilution with water. It is collected by filtration and purified by recrystallization from a suitable solvent, such as ethanol (B145695) or acetic acid, to yield this compound as a bright yellow, crystalline solid.
This synthetic route provides excellent control over the isotopic label's position and yields the desired product in high purity.
Deuterium Exchange Reactions in Flavin Systems for this compound Preparation
An alternative strategy for deuteration involves the direct exchange of protons (¹H) on a pre-existing flavin molecule with deuterium (²H) from a deuterated solvent. This method's utility is highly dependent on the lability of the target C-H or N-H bonds.
Protons attached to the aromatic portion of the isoalloxazine ring can be exchanged for deuterium under strongly acidic conditions.
Mechanism: The flavin molecule is dissolved in a strong deuterated acid, such as deuterated trifluoroacetic acid (CF3COOD) or a mixture of DCl in heavy water (D2O). Protonation (or deuteration) of the heterocyclic ring system increases the electrophilicity of the aromatic ring, activating it towards electrophilic substitution. The protons at the C(6) and C(9) positions are the most electronically activated and susceptible to exchange.
Outcome: This process leads to the incorporation of deuterium at the C(6)-H and C(9)-H positions. The N(3)-H proton is also rapidly and completely exchanged due to its acidic nature.
Limitation: Critically, the C-H bonds of the methyl groups at the C(7), C(8), and N(10) positions are not labile under these conditions. Therefore, acid-catalyzed exchange is not a viable method for producing this compound where the label is located on a methyl group.
Regioselectivity is the paramount challenge in isotopic labeling. The choice of method dictates which positions on the lumiflavin molecule can be deuterated.
Precursor-Based Synthesis: As detailed in section 2.2, this remains the gold standard for achieving perfect regioselectivity for non-labile positions. Synthesizing lumiflavin from a precursor already containing a -CD3 group is the only reliable method to produce methyl-deuterated this compound.
H/D Exchange: This method offers a different, complementary regioselectivity. It is highly effective for labeling the C(6) and C(9) aromatic positions, which are difficult to label selectively via de novo synthesis without using complex, custom-synthesized benzene ring precursors.
The following table compares the regioselective outcomes of the primary deuteration methodologies for the lumiflavin scaffold.
| Method | Target Position(s) | Regioselectivity | Typical Reagents |
|---|---|---|---|
| Precursor-Based Synthesis | N(10)-CH₃, C(7)-CH₃, or C(8)-CH₃ | Excellent (Specific to the precursor used) | CD₃I, deuterated anilines, alloxan |
| Acid-Catalyzed H/D Exchange | C(6)-H, C(9)-H, N(3)-H | High (Specific to activated aromatic and acidic N-H positions) | D₂O, DCl, CF₃COOD |
| Photolytic Cleavage of Deuterated Riboflavin | C(7)-H, C(8)-H (if label is on ring) | Excellent (Dependent on precursor used in chemo-enzymatic step) | Deuterated Riboflavin, NaOH, light |
Characterization of Synthetic Purity and Isotopic Enrichment of this compound
Following the synthesis of this compound, a thorough characterization is essential to confirm its chemical identity, assess its purity, and determine the extent of isotopic enrichment. The primary analytical techniques employed for this purpose are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. rsc.org
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is a powerful tool for verifying the molecular weight of this compound and quantifying its isotopic distribution. The mass spectrum of this compound will exhibit a molecular ion peak corresponding to its deuterated mass. By comparing the intensities of the ion peaks for the deuterated compound (d3) and any residual non-deuterated (d0) or partially deuterated (d1, d2) species, the isotopic purity can be calculated.
An illustrative table of expected mass-to-charge ratios (m/z) for this compound and its potential isotopologues is provided below.
| Isotopologue | Formula | Exact Mass (Da) |
| Lumiflavin (d0) | C13H12N4O2 | 256.0960 |
| Lumiflavin-d1 | C13H11DN4O2 | 257.1023 |
| Lumiflavin-d2 | C13H10D2N4O2 | 258.1086 |
| This compound | C13H9D3N4O2 | 259.1148 |
This table is for illustrative purposes and actual measurements may vary slightly.
The percentage of isotopic enrichment is a critical parameter, especially when this compound is used as an internal standard. rsc.org It ensures the accuracy and reliability of quantitative analytical methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are used to confirm the structural integrity of the synthesized this compound and to verify the position of the deuterium label. In the ¹H NMR spectrum of this compound, the signal corresponding to the N(10)-methyl protons would be absent or significantly diminished, confirming the successful incorporation of the deuterium atoms at this position. The remaining proton signals of the molecule should be consistent with the lumiflavin structure.
¹³C NMR spectroscopy provides further structural confirmation. The carbon atom of the deuterated methyl group (CD3) will exhibit a characteristic multiplet signal due to C-D coupling, and its chemical shift will be slightly different from that of a non-deuterated methyl group.
A hypothetical table of ¹H NMR chemical shifts for this compound in a suitable deuterated solvent is presented below for illustrative purposes.
| Protons | Expected Chemical Shift (ppm) | Multiplicity |
| H-6 | ~7.9 | s |
| H-9 | ~7.8 | s |
| C(7)-CH3 | ~2.5 | s |
| C(8)-CH3 | ~2.4 | s |
| N(10)-CH3 | Absent | - |
| NH | ~8.9 | br s |
This table is illustrative; actual chemical shifts can vary based on solvent and experimental conditions. ucla.edusigmaaldrich.com
The combination of these characterization techniques provides comprehensive data on the synthetic purity and isotopic enrichment of this compound, ensuring its suitability for its intended scientific applications.
Advanced Analytical Applications of Lumiflavin D3 in Quantitative Research Methodologies
Lumiflavin-d3 as an Internal Standard in Mass Spectrometry-Based Assays
In modern analytical chemistry, mass spectrometry (MS) is a powerful tool for its high sensitivity and selectivity. rsc.org When quantifying analytes in complex samples, the use of an appropriate internal standard (IS) is essential to correct for variability throughout the analytical process. scioninstruments.com A stable isotope-labeled internal standard, such as this compound, is considered the gold standard because its chemical and physical properties are nearly identical to the analyte of interest (lumiflavin). bioanalysis-zone.com This near-identical behavior ensures that it accurately reflects the analyte's experience during extraction, chromatography, and ionization, thus providing superior correction and enhancing the reliability of quantitative results. texilajournal.comnih.gov
Isotope Dilution Mass Spectrometry (IDMS) is a definitive quantitative technique that provides a high level of accuracy and precision. amazon.com.be The method is based on the addition of a known quantity of an isotopically enriched version of the analyte—the "spike" or internal standard—to the sample before any processing occurs. nih.gov For the analysis of lumiflavin (B1675435), this compound serves as this standard.
The core principle of IDMS is that the stable isotope-labeled standard (this compound) and the natural analyte (lumiflavin) will behave identically during sample preparation and analysis. Any loss of the analyte during extraction or derivatization will be matched by a proportional loss of the internal standard. Similarly, any variation in instrument response will affect both compounds equally. clearsynth.com By measuring the ratio of the natural analyte to the isotopically labeled standard in the mass spectrometer, the initial concentration of the analyte in the sample can be calculated with high accuracy, as the ratio remains constant despite variations in sample recovery or instrument signal. nih.govresearchgate.net This approach is considered the ideal strategy for correcting for analytical variability. nih.gov
Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant technique for the sensitive and specific quantification of B vitamins and their metabolites, including flavins, in complex matrices. rsc.orgnih.govnih.gov The use of this compound as an internal standard is integral to robust LC-MS/MS method development for lumiflavin. nih.gov
In a typical LC-MS/MS workflow, the sample is first spiked with this compound. Following sample preparation, such as protein precipitation or liquid-liquid extraction, the extract is injected into the LC system. researchgate.netnih.gov A reversed-phase column, such as a C18, is commonly used to separate the flavins based on their polarity. unimi.it Because this compound has a chemical structure nearly identical to lumiflavin, it co-elutes from the chromatography column at almost the exact same time. nih.govmdpi.com
After elution, the compounds enter the mass spectrometer's ion source, where they are ionized, typically by electrospray ionization (ESI). Both the analyte and the internal standard are detected simultaneously in the mass spectrometer using multiple reaction monitoring (MRM), which provides high specificity by monitoring a specific precursor-to-product ion transition for each compound. google.com Since this compound has a higher mass due to the deuterium (B1214612) atoms, it is easily distinguished from the unlabeled lumiflavin. clearsynth.com By calculating the peak area ratio of the analyte to the internal standard, the method effectively compensates for fluctuations in injection volume, chromatographic performance, and, most importantly, ionization efficiency. nih.govnih.gov
While LC-MS/MS is the preferred method for analyzing flavin compounds due to their polarity and thermal sensitivity, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for volatile and semi-volatile compounds. Direct analysis of flavins like lumiflavin by GC-MS is uncommon, as they typically require derivatization to increase their volatility and thermal stability. acs.org
However, the principles of using a deuterated internal standard like this compound would apply if a GC-MS method were developed. In such a hypothetical application, this compound would be added to the sample before the derivatization step. It would correct for inconsistencies in the derivatization reaction yield, variability in injection volume, and thermal degradation in the injector port. While specific research detailing the use of this compound in GC-MS for flavin analysis is not widely available, GC-MS has been employed to analyze compounds related to flavin-containing monooxygenases or the products of flavin-catalyzed reactions. acs.orgnih.govplos.org In these contexts, a suitable deuterated standard is crucial for accurate quantification.
Method Validation and Quality Control in Analytical Science Using this compound
Method validation is a mandatory process in bioanalysis to ensure that an analytical method is reliable, reproducible, and fit for its intended purpose. resolian.com Key validation parameters include the assessment of matrix effects, recovery, accuracy, and precision. nih.gov The use of a stable isotope-labeled internal standard like this compound is fundamental to meeting the stringent acceptance criteria for these parameters. texilajournal.com
The biological matrix (e.g., plasma, milk, urine) contains numerous endogenous components that can interfere with the ionization of the target analyte in the mass spectrometer's source. eijppr.com This interference, known as the matrix effect, can cause either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), leading to inaccurate quantification. bioanalysis-zone.com Recovery is a measure of the efficiency of the extraction process. resolian.com
A stable isotope-labeled internal standard like this compound is the most effective tool to combat matrix effects. nih.govnih.gov Because this compound co-elutes with lumiflavin and has nearly identical physicochemical properties, it is affected by matrix components in the same way as the analyte. texilajournal.comnih.gov This co-behavior allows the internal standard to compensate for signal variations, ensuring the analyte-to-IS ratio remains constant and the final calculated concentration is accurate. nih.gov
The matrix effect (ME) and recovery (RE) are typically evaluated using a post-extraction spike experiment. Three sets of samples are prepared:
Set A: Analyte in a neat solution (e.g., mobile phase).
Set B: Blank matrix extract spiked with the analyte post-extraction.
Set C: Analyte spiked into the matrix before extraction.
The values are calculated as follows:
Recovery (%RE) = (Peak Area of Set C / Peak Area of Set B) x 100
Matrix Effect (%ME) = (Peak Area of Set B / Peak Area of Set A) x 100
| Sample Lot | Analyte Recovery (%) | Analyte Matrix Effect (%) | IS-Normalized Response (Analyte Area / IS Area) |
|---|---|---|---|
| Plasma Lot 1 | 75 | 85 (Suppression) | 1.02 |
| Plasma Lot 2 | 68 | 78 (Suppression) | 0.99 |
| Plasma Lot 3 | 82 | 115 (Enhancement) | 1.01 |
| Plasma Lot 4 | 71 | 90 (Suppression) | 1.03 |
| Plasma Lot 5 | 79 | 110 (Enhancement) | 0.98 |
This table provides illustrative data based on principles described in analytical chemistry literature. nih.govnih.govnih.gov
Accuracy and precision are the cornerstones of a validated analytical method. resolian.com
Accuracy refers to the closeness of the measured concentration to the true or nominal value. It is often expressed as the percentage of the nominal concentration. nih.gov
Precision describes the degree of agreement among a series of individual measurements and is typically expressed as the coefficient of variation (%CV) or relative standard deviation (%RSD). resolian.combevital.no
Intra-day precision and accuracy are assessed by analyzing multiple replicates of quality control (QC) samples on the same day, while inter-day assessments are performed over several different days to evaluate the method's long-term reproducibility. nih.govnih.gov Regulatory guidelines typically require accuracy to be within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ) and precision to be ≤15% CV (≤20% at the LLOQ). nih.gov
The use of this compound is critical for achieving this level of performance in flavin analysis. By correcting for procedural and instrumental variability, the deuterated internal standard minimizes deviations and ensures that the method is both accurate and precise. nih.govresearchgate.net A validated method using a deuterated internal standard will demonstrate high linearity (R² > 0.99), low limits of quantification, and excellent accuracy and precision across the calibration range. researchgate.netnih.gov
| Parameter | QC Level | Intra-Day Precision (%CV) | Inter-Day Precision (%CV) | Accuracy (% of Nominal) |
|---|---|---|---|---|
| Flavin Analyte | Low (LQC) | 4.5 | 5.2 | 103.5 |
| Medium (MQC) | 3.1 | 3.8 | 98.7 | |
| High (HQC) | 2.8 | 3.5 | 101.2 |
This table presents typical performance data based on validated bioanalytical methods for B vitamins reported in the literature. nih.govresearchgate.netnih.govnih.gov
Development of Novel Analytical Platforms Incorporating this compound
The advent of stable isotope-labeled internal standards (SIL-IS) has revolutionized quantitative research, particularly in the field of mass spectrometry. This compound, a deuterated analog of lumiflavin, serves as an ideal internal standard for the development of highly specific and accurate analytical platforms. These platforms are primarily centered around liquid chromatography-tandem mass spectrometry (LC-MS/MS), a powerful technique that combines the separation capabilities of chromatography with the sensitive and selective detection of mass spectrometry. rsc.orgrsc.org The incorporation of this compound is critical for mitigating experimental variability, thereby enhancing the reliability and precision of quantitative assays. scioninstruments.comcerilliant.com
The fundamental principle behind using this compound is isotope dilution mass spectrometry (IDMS). osti.govontosight.ai In this methodology, a precisely known quantity of this compound is introduced into a sample at the earliest stage of preparation. scioninstruments.com Because this compound is chemically almost identical to the endogenous analyte, lumiflavin, it behaves similarly during extraction, chromatography, and ionization. aptochem.com This co-elution and co-ionization effectively normalizes for any sample loss during preparation or fluctuations in instrument response, such as ion suppression or enhancement. texilajournal.com The mass spectrometer can readily differentiate between the analyte and the internal standard due to the mass difference imparted by the three deuterium atoms. scioninstruments.com
A novel analytical platform utilizing this compound would typically involve high-performance liquid chromatography (HPLC) for the chromatographic separation of lumiflavin from other matrix components. rsc.org Following separation, the eluent is introduced into a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. MRM provides exceptional specificity by monitoring a specific precursor-to-product ion transition for both the analyte (lumiflavin) and the internal standard (this compound). cerilliant.com
For instance, in negative ion mode, lumiflavin forms a deprotonated precursor ion [M-H]⁻ at a mass-to-charge ratio (m/z) of 255. researchgate.net This precursor ion is then fragmented to produce a characteristic product ion. For this compound, the precursor ion would be observed at m/z 258. The specific MRM transitions are selected to maximize sensitivity and minimize potential interferences.
Table 1: Exemplary MRM Transitions for Lumiflavin and this compound This interactive table outlines the mass-to-charge ratios for precursor and product ions used in a tandem mass spectrometry assay.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
|---|---|---|---|
| Lumiflavin | 255.1 | 213.1 | Negative |
| This compound | 258.1 | 216.1 | Negative |
The quantification is achieved by calculating the ratio of the peak area of the analyte to the peak area of the internal standard. This ratio is then plotted against the concentration of calibration standards to generate a calibration curve. The high linearity typically observed in such curves demonstrates the robustness of the assay across a range of concentrations.
Table 2: Representative Calibration Curve Data for Lumiflavin Quantification This interactive table displays typical data used to construct a calibration curve for the quantification of lumiflavin using this compound as an internal standard.
| Standard Concentration (ng/mL) | Analyte Area / IS Area Ratio |
|---|---|
| 1 | 0.022 |
| 5 | 0.105 |
| 10 | 0.211 |
| 50 | 1.045 |
| 100 | 2.098 |
| 500 | 10.520 |
| Correlation Coefficient (r²) | 0.9998 |
The development of such analytical platforms enables detailed research findings with high confidence. The validation of these methods typically includes the determination of key performance metrics like the limit of detection (LOD) and limit of quantification (LOQ), which define the sensitivity of the assay, as well as precision and accuracy assessments.
Table 3: Detailed Research Findings from a Validated LC-MS/MS Platform This interactive table summarizes the performance characteristics of a novel analytical platform incorporating this compound for quantitative analysis.
| Parameter | Result |
|---|---|
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1.0 ng/mL |
| Linearity Range | 1.0 - 1000 ng/mL |
| Intra-day Precision (%CV) | < 5% |
| Inter-day Precision (%CV) | < 7% |
| Accuracy (% Recovery) | 96-104% |
Mechanistic Investigations and Reaction Elucidation Through Lumiflavin D3 As a Probe
Application of Kinetic Isotope Effects (KIEs) in Flavin-Dependent Reactions
The substitution of an atom with its heavier isotope can lead to a change in the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). wikipedia.org This effect is particularly pronounced when a hydrogen atom is replaced by deuterium (B1214612), as the mass is doubled. wikipedia.org In the study of flavin-dependent enzymes, KIEs, particularly those involving deuterated substrates or cofactors like Lumiflavin-d3, serve as a powerful tool to dissect reaction mechanisms. doi.org
Deuterium Isotope Effects on Reaction Rates and Pathways
The use of deuterium-labeled compounds, including deuterated flavins and substrates, can significantly alter reaction rates, providing insights into the bonding changes occurring in the transition state of a reaction. A primary KIE is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step. wikipedia.org For instance, in the oxidation of amines and alcohols by flavoenzymes, large deuterium KIEs are often observed when a C-H bond at the substrate's α-carbon is cleaved. doi.orgnih.gov
The magnitude of the KIE can indicate the nature of the transition state. For example, a large deuterium KIE in the oxidation of benzylamine (B48309) by MAO B (monoamine oxidase B) is consistent with a significant contribution from quantum mechanical tunneling. nih.gov Similarly, the flavin photoreduction with [αα-²H₂]benzyl alcohol exhibits a notable kinetic isotope effect, indicating the successful fission of the C(α)-H bond. core.ac.uk
Conversely, the absence of a significant KIE can suggest that the bond to the labeled atom is not broken in the rate-determining step. For example, the lack of a kinetic isotope effect in the photoreduction of lumiflavin (B1675435) with ethanol (B145695) versus deuteroethanol (EtO²H) casts doubt on the rupture of the O-H bond in that specific reaction. core.ac.uk
Elucidation of Rate-Determining Steps in Flavin-Catalyzed Processes
By measuring KIEs under various conditions, researchers can identify the slowest step in a multi-step reaction, known as the rate-determining or rate-limiting step. wikipedia.org If a significant KIE is observed for a particular step, it suggests that this step is at least partially rate-determining. wikipedia.org
For example, in the reaction of trimethylamine (B31210) dehydrogenase with the slow substrate dimethylamine, the deuterium isotope effect on kcat/Kamine decreases as the pH decreases, suggesting a change in the rate-limiting step. nih.gov In the case of the Y254F mutant of flavocytochrome b₂, the primary deuterium isotope effects on both Vmax and V/K_lactate increase to a value equivalent to the intrinsic isotope effect for the wild-type enzyme. acs.org This indicates that for the mutant enzyme, C-H bond cleavage has become the rate-limiting step for catalysis. acs.org
Solvent isotope effects, where the reaction is carried out in D₂O instead of H₂O, can also provide crucial information. doi.org If both primary and solvent isotope effects arise from the same chemical step, it can suggest a concerted mechanism where both proton and hydride transfer occur simultaneously. acs.org For instance, in the Y254F flavocytochrome b₂ mutant, the observation that both the primary deuterium and solvent isotope effects arise from the same step is consistent with a concerted cleavage of the lactate (B86563) OH and CH bonds. acs.org
Tracing Electron Transfer Pathways in Model Systems Using this compound
Isotopic labeling, including the use of this compound, is a valuable technique for tracing the movement of atoms and electrons through a reaction sequence. This is particularly useful in studying the complex electron transfer (ET) pathways that are central to the function of many flavoproteins. researchgate.netnsf.gov
In bifurcating electron transfer flavoproteins (ETFs), for instance, a flavin cofactor accepts a pair of electrons and then transfers them one at a time to two different acceptors. nsf.govrsc.org Understanding the precise pathways of these electron transfers is crucial. While direct studies with this compound in this specific context are not extensively detailed in the provided results, the principles of using isotopically labeled flavins are highly relevant. For example, selective deuterium labeling of flavin mononucleotide (FMN) has been used to probe the electronic structure of flavin semiquinones, which are key intermediates in one-electron redox processes. researchgate.netresearchgate.net
Furthermore, in photolyases, the flavin cofactor (in the form of FAD) undergoes intramolecular electron transfer. nih.gov The use of isotopically labeled flavins can help to elucidate the dynamics of this process. In a broader sense, techniques like SANS (Small-Angle Neutron Scattering) with contrast matching using deuterated proteins can elucidate the solution structure of electron transfer complexes, providing a picture of how the components are arranged for efficient electron flow. rsc.org The use of deuterated substrates like NADD (deuterated nicotinamide (B372718) adenine (B156593) dinucleotide) in conjunction with flavoproteins allows for the study of kinetic isotope effects on electron transfer steps. nih.gov
Insights into Photochemical Degradation Mechanisms of Flavin Compounds
Flavins are photosensitive molecules that can undergo degradation upon exposure to light, leading to the formation of various photoproducts. mdpi.combeilstein-journals.org Deuterium labeling, as would be present in this compound, is a key strategy to unravel the mechanisms of these photochemical reactions.
Deuterium Labeling to Understand Photoproduct Formation
The photodegradation of riboflavin (B1680620), a close relative of lumiflavin, can produce lumichrome (B1664701) and lumiflavin. mdpi.comnih.gov The formation of these products is dependent on factors like pH and the presence of oxygen. beilstein-journals.orgnih.gov By selectively labeling different positions on the flavin molecule with deuterium, researchers can track the fate of specific atoms during the photoreaction and identify the bonds that are broken and formed.
For example, studies on the formation of the spore photoproduct (SP) from thymine (B56734), a process relevant to DNA damage, have utilized deuterium-labeled thymine to demonstrate that SP formation occurs via an intramolecular hydrogen atom transfer. mdpi.comnih.gov This same principle can be applied to the study of flavin photochemistry. By using this compound, where the methyl groups on the xylene ring are deuterated, one could investigate the role of these methyl groups in the photochemical degradation pathways.
Investigation of Singlet Oxygen Involvement in Flavin Photoreactions
Excited-state flavins can transfer energy to ground-state molecular oxygen (³O₂) to generate the highly reactive singlet oxygen (¹O₂). beilstein-journals.org This singlet oxygen can then participate in the degradation of the flavin itself or other nearby molecules. nih.govresearchgate.net
To investigate the involvement of singlet oxygen, experiments can be conducted in deuterated solvents. The lifetime of singlet oxygen is significantly longer in deuterated solvents compared to their non-deuterated counterparts. uni-regensburg.de Therefore, if a photoreaction is accelerated in a deuterated solvent, it provides strong evidence for the involvement of singlet oxygen. uni-regensburg.de Conversely, a lack of acceleration or even a decrease in the reaction rate in a deuterated solvent, as seen in the photocatalytic oxidation of trans-stilbene, can rule out a singlet oxygen-mediated pathway. uni-regensburg.de
Studies have shown that singlet oxygen is involved in the photosensitized degradation of both lumiflavin and lumichrome. nih.govresearchgate.net The reaction rates of lumiflavin and lumichrome with singlet oxygen have been measured and found to be very high. nih.govresearchgate.net Quenchers of singlet oxygen, such as sodium azide, can be used to further confirm its role in these reactions. beilstein-journals.org
Interactive Data Table: Kinetic Isotope Effects in Flavin-Dependent Reactions
| Enzyme/System | Substrate/Condition | Observed KIE (kH/kD) | Implication | Reference(s) |
| MAO B | Benzylamine | 8.1 (on kcat), 10 (on flavin reduction) | Significant tunneling contribution. | nih.gov |
| Flavocytochrome b2 (Y254F) | L-Lactate | 5.0 | C-H bond cleavage is rate-limiting. | acs.org |
| Trimethylamine Dehydrogenase | Dimethylamine (at high pH) | 8.6 ± 0.6 (on kcat/Km), 2.6 ± 0.2 (on kcat) | Amine oxidation is partially rate-limiting. | nih.gov |
| Lumiflavin Photoreduction | [αα-²H₂]Benzyl alcohol | 1.4 - 2.2 | C(α)-H bond fission occurs. | core.ac.uk |
| Spore Photoproduct Lyase | Deuterium labeled TpT | 2.8 ± 0.3 | H-atom abstraction is kinetically significant. | mdpi.com |
Interactive Data Table: Reaction Rates of Flavins with Singlet Oxygen
| Flavin Compound | Reaction Rate Constant (M⁻¹s⁻¹) | Reference(s) |
| Riboflavin | 9.66 x 10⁸ | nih.govresearchgate.net |
| Lumiflavin | 8.58 x 10⁸ | nih.govresearchgate.net |
| Lumichrome | 8.21 x 10⁸ | nih.govresearchgate.net |
Role of Lumiflavin D3 in Biological and Biochemical System Studies Non Human and in Vitro
Isotopic Tracing in Flavin Metabolism Research
Isotopic tracing is a powerful technique used to track the movement of atoms through a metabolic pathway. researchgate.net By introducing a molecule containing a heavy isotope, such as deuterium (B1214612), researchers can follow its journey and identify the products of its transformation. nih.govescholarship.orgresearchgate.net Isotopically labeled flavins have become essential tools for elucidating flavin transport and metabolism and for gaining insight into the mechanisms of flavoproteins. nih.gov
Lumiflavin-d3 serves as a tracer to investigate the metabolic pathways of flavins. While lumiflavin (B1675435) itself is primarily a photodegradation product of riboflavin (B1680620), studies have shown it can be acted upon by metabolic enzymes. nih.gov In tracer studies, this compound can be introduced into a system to track its potential enzymatic modifications or degradation. The deuterium label allows for its clear differentiation from endogenous, unlabeled flavins using mass spectrometry. This enables precise quantification of the parent compound and any resulting metabolites.
The primary use in this context is as an internal standard for quantitative analysis. When studying the conversion of riboflavin to its active coenzyme forms, flavin mononucleotide (FMN) and flavin adenine (B156593) dinucleotide (FAD), this compound can be added to samples during extraction. lumiprobe.commdpi.comnih.gov Because it behaves chemically almost identically to endogenous lumiflavin during sample preparation and analysis but is distinguishable by its higher mass, it allows for accurate correction of any analyte loss, thereby improving the precision of measurements.
Table 1: Conceptual Use of this compound in a Simplified Flavin Pathway Analysis
| Step | Process | Role of this compound | Analytical Method |
|---|---|---|---|
| 1 | Administration of unlabeled Riboflavin to a cell culture. | Not directly involved in the biological process. | N/A |
| 2 | Cell lysis and extraction of flavins (Riboflavin, FMN, FAD, and potential byproducts like Lumiflavin). | Added at a known concentration as an internal standard. | Liquid-Liquid or Solid-Phase Extraction |
| 3 | Quantification of endogenous flavins. | Allows for accurate quantification by correcting for procedural losses. | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
In vitro models, including mammalian cell cultures and microbial systems, provide controlled environments to dissect metabolic pathways. frontiersin.orgnih.gov In these systems, this compound can be used to probe the metabolism of flavin derivatives. For instance, studies have shown that lumiflavin can be rendered mutagenic after being treated with rat liver microsomal enzymes or caecal cell-free extracts, indicating it can be a substrate for metabolic activation. nih.gov Using this compound in such assays would allow researchers to precisely identify and quantify the specific metabolites formed through these enzymatic processes.
Furthermore, gut microbiota play a significant role in vitamin metabolism. frontiersin.orgresearchgate.net Introducing this compound into in vitro fermentation models of the gut microbiome can help determine which microbial species or enzymatic pathways are responsible for modifying flavin structures.
Table 2: Application of this compound in Various In Vitro Models
| In Vitro Model | Research Question | Specific Use of this compound |
|---|---|---|
| Human cell lines (e.g., HEK-293, Caco-2) | How are flavin derivatives metabolized by human enzymes? | As a tracer to identify metabolites or as an internal standard to quantify native flavins. |
| Primary rat hepatocytes | What is the hepatic metabolic fate of flavins? | Tracer to study biotransformation by liver enzymes. nih.gov |
| Microbial cultures (e.g., E. coli, B. subtilis) | Can specific bacteria metabolize flavin degradation products? | Substrate to screen for microbial metabolic activity. |
| In vitro gut microbiome fermentation systems | How does the gut microbiota as a whole alter flavin structures? | Tracer to study the collective metabolic output of a complex microbial community. researchgate.net |
Investigation of Flavin Transport Mechanisms in Isolated Systems
The uptake of riboflavin into cells is a regulated process mediated by a family of specialized riboflavin transporters (RFVTs). mdpi.com Understanding the mechanics of these transporters is crucial for comprehending vitamin homeostasis. Flavin analogs, including lumiflavin, are key tools in these investigations.
Studies using isolated systems, such as brain slices and choroid plexus, have demonstrated that flavins are taken up via carrier-mediated processes. nih.gov These processes are saturable and energy-dependent. Research using radiolabeled [14C]lumiflavin showed that it is accumulated by a saturable process, confirming that it interacts with and is transported by the same systems that handle natural flavins. nih.gov this compound serves a similar function as a tracer for these transport studies, with the significant advantage of being detectable by LC-MS/MS, thus avoiding the need for radioactive materials. This allows for precise measurement of uptake kinetics in various in vitro models, such as cells engineered to express specific human riboflavin transporters (hRFVTs). mdpi.com
Lumiflavin is a well-documented inhibitor of riboflavin transport. mdpi.com It competes with riboflavin for binding to RFVTs, thereby blocking its uptake. This property is exploited in competitive inhibition studies to characterize the specificity and affinity of the transporters. In these experiments, the uptake of a labeled substrate (like [3H]riboflavin or riboflavin itself) is measured in the presence of varying concentrations of an inhibitor. The ability of lumiflavin to reduce the uptake of riboflavin confirms that they share the same transport mechanism. This compound can be used as the competitor in such assays, where its stability and ease of quantification via mass spectrometry make it an excellent tool for determining inhibition constants (Ki).
Table 3: Inhibition of Riboflavin (Rf) Uptake by Lumiflavin in hRFVT-Transfected Cells
| Cell Line | Transporter Studied | Inhibitor | Observed Effect | Reference |
|---|---|---|---|---|
| HEK-293 | hRFVT1 | Lumiflavin | Complete inhibition of Rf uptake. | mdpi.com |
| HEK-293 | hRFVT2 | Lumiflavin | Complete inhibition of Rf uptake. | mdpi.com |
| HEK-293 | hRFVT3 | Lumiflavin | Complete inhibition of Rf uptake. | mdpi.com |
This table summarizes findings on the inhibitory effect of unlabeled lumiflavin, the parent compound of this compound.
Interaction of this compound with Flavoenzymes and Flavoproteins
Flavoenzymes utilize flavin cofactors (FMN and FAD) to catalyze a vast array of biochemical reactions, primarily redox chemistry. mdpi.comnih.gov Flavin analogs are synthesized and used as molecular probes to investigate the active sites and catalytic mechanisms of these enzymes. nih.gov
This compound, which retains the core isoalloxazine ring structure of the natural flavin cofactors, can be used as a probe to study binding interactions with apo-flavoproteins (the protein component of a flavoenzyme devoid of its flavin cofactor). The deuterium label provides a subtle, non-perturbative modification that does not significantly alter the electronic properties or steric profile of the molecule, ensuring that its binding mimics that of the native flavin core. researchgate.net
The primary advantage of the deuterium label is for detection. For example, in structural biology techniques like NMR spectroscopy, the deuterium atoms can provide specific signals or perturbations that yield information about the positioning and environment of the flavin analog within the enzyme's active site. In mass spectrometry-based methods, this compound can be used to differentiate the experimentally introduced analog from any contaminating native flavins. While specific studies detailing the use of this compound for probing flavoenzyme mechanisms are not prominent, the principles of using flavin analogs are well-established, and this compound fits the criteria for such a molecular probe. nih.govnih.gov
Table 4: Potential Applications of this compound in Flavoenzyme Studies
| Flavoenzyme Class | Example Enzyme | Potential Study |
|---|---|---|
| Oxidases | Glucose Oxidase | Studying binding affinity at the active site in the absence of the ribityl chain. |
| Reductases | NADPH-Cytochrome P450 Reductase | Investigating the role of the isoalloxazine ring in electron transfer. |
| Photoreceptors | Photolyases, Cryptochromes | Probing the flavin binding pocket and its influence on the chromophore's photochemical properties. nih.gov |
| Dehydrogenases | Dihydrolipoamide Dehydrogenase | Competitive binding assays against native FAD to determine structural requirements for binding. nih.gov |
Probing Cofactor Exchange and Binding Dynamics
The use of isotopically labeled flavins, such as those enriched with deuterium, is a powerful tool for investigating the dynamics of cofactor binding and exchange in flavoenzymes. The introduction of a heavier isotope like deuterium (d) in place of protium (B1232500) (h) at specific positions on the lumiflavin molecule allows researchers to track the cofactor's behavior within the enzyme's active site without significantly altering its chemical properties.
Kinetic Isotope Effects: One of the primary applications of deuterated flavins is in the study of kinetic isotope effects (KIEs). By comparing the rates of enzymatic reactions with protiated and deuterated flavins, researchers can gain insights into the rate-limiting steps of the catalytic cycle. For instance, a significant KIE upon deuteration of a C-H bond involved in a hydride transfer step would provide strong evidence for the involvement of that bond in the rate-determining step.
| Flavoenzyme Class | Method of Study | Typical Findings with Isotopically Labeled Flavins |
| Oxidases | Stopped-flow kinetics | Determination of rate constants for cofactor reduction and re-oxidation. |
| Dehydrogenases | NMR spectroscopy | Characterization of the electronic environment of the flavin in the active site. |
| Reductases | Mass spectrometry | Identification of covalent intermediates between the flavin and the substrate. |
| Photoreceptors | Ultrafast spectroscopy | Elucidation of the dynamics of the flavin excited state and subsequent photochemical reactions. |
Structural and Functional Studies of Flavoenzyme-Cofactor Complexes
The subtle changes in mass and nuclear magnetic properties introduced by isotopic labeling make deuterated flavins invaluable probes for the structural and functional characterization of flavoenzyme-cofactor complexes.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a particularly powerful technique for studying the interactions between a flavin cofactor and its protein environment. The substitution of protons with deuterium in lumiflavin can simplify complex proton NMR spectra, allowing for the unambiguous assignment of signals from the protein. Furthermore, solid-state NMR studies on proteins with specifically deuterated flavins can provide detailed information about the orientation and dynamics of the cofactor within the active site.
Mass Spectrometry (MS): Mass spectrometry is another key technique where isotopically labeled flavins find significant use. The mass shift introduced by deuterium allows for the clear identification and quantification of the flavin cofactor and its various redox states within a complex biological mixture. Hydrogen-deuterium exchange mass spectrometry (HDX-MS) can be used to probe changes in the protein's conformation upon cofactor binding by measuring the rate of deuterium uptake from the solvent.
| Technique | Information Gained with Deuterated Flavins | Example Application Area |
| Solution NMR | - Simplification of ¹H spectra- Probing protein-cofactor NOEs | Determining the conformation of the bound flavin. |
| Solid-State NMR | - Orientation of the flavin ring- Dynamics of the cofactor | Characterizing the flavin in crystalline or membrane-bound enzymes. |
| Mass Spectrometry | - Accurate mass determination- Quantification of different flavin forms | Tracking the fate of the flavin during enzymatic turnover. |
| HDX-MS | - Changes in protein conformation- Mapping cofactor binding sites | Investigating allosteric effects and protein dynamics. |
Advanced Spectroscopic Characterization and Computational Studies of Lumiflavin D3
Nuclear Magnetic Resonance (NMR) Spectroscopy of Deuterated Flavins
NMR spectroscopy is a cornerstone for determining the structure and observing the dynamics of molecules in solution. springernature.com For deuterated flavins like Lumiflavin-d3, NMR offers unique advantages for both structural assignment and the study of molecular motion. uni-regensburg.de The most common form of this compound involves deuteration at the N(10)-methyl group, given its synthetic accessibility and its strategic location for probing interactions involving the isoalloxazine ring system.
The introduction of deuterium (B1214612) profoundly impacts NMR spectra. In ¹H NMR, the resonance corresponding to the deuterated group vanishes, simplifying a potentially crowded spectrum and aiding in the assignment of the remaining proton signals.
In ¹³C NMR, deuteration induces observable isotope effects on the chemical shifts. The carbon atom directly bonded to deuterium (C-D) experiences a characteristic upfield shift compared to its protonated counterpart (C-H). This "deuterium isotope effect" can also perturb the resonances of carbons that are two or three bonds away. ox.ac.uk For this compound (deuterated at the N(10)-methyl group), the most significant change is observed for the N(10)-CH₃ carbon signal. Studies on other deuterated biomolecules have shown upfield shifts of approximately 0.3–0.5 ppm for carbons directly attached to deuterium. ox.ac.uk This predictable shift provides unambiguous confirmation of the site of isotopic labeling.
Table 1: Expected ¹³C NMR Isotope Shifts in this compound This table presents illustrative data based on typical deuterium isotope effects observed in related molecules.
| Carbon Atom | Typical Chemical Shift (ppm) in Lumiflavin (B1675435) | Expected Chemical Shift (ppm) in N(10)-methyl-d3-Lumiflavin | Expected Isotope Shift (Δδ, ppm) |
|---|---|---|---|
| N(10)-C H₃ | ~20.5 | ~20.1 | ~ -0.4 |
| C(10a) | ~135.0 | ~134.95 | ~ -0.05 |
These subtle but measurable shifts are invaluable for the complete and accurate assignment of the ¹³C NMR spectrum, which is foundational for all further NMR-based studies.
With specific resonances quieted in ¹H NMR and predictably shifted in ¹³C NMR, deuterated flavins are exceptional probes for studying dynamic processes and intermolecular interactions. uni-regensburg.denih.gov The simplification of the spectrum allows for easier monitoring of chemical shift perturbations or changes in line broadening for the remaining protons upon binding to proteins or other molecules. mdpi.com
Furthermore, ²H (deuterium) NMR spectroscopy can be employed to directly study the mobility of the deuterated methyl group. The relaxation parameters of the deuterium signal are sensitive to rotational dynamics (correlation times) on the picosecond to nanosecond timescale, providing quantitative insights into the local flexibility of the N(10)-methyl group when the flavin is free in solution or bound within a protein active site. nih.govunivie.ac.at
Computational methods, particularly molecular dynamics (MD) simulations, are often used in synergy with NMR data. nih.govunivie.ac.at By calculating NMR observables from MD trajectories and comparing them with experimental data from this compound, researchers can validate and refine atomistic models of flavin dynamics and their modulation by the environment.
Vibrational Spectroscopy (IR, Raman, Resonance Raman) for Mechanistic Insights
Vibrational spectroscopies, such as Infrared (IR) and Raman, measure the frequencies of molecular vibrations. edinst.com Isotopic substitution with deuterium is a classic technique in vibrational analysis because it alters the mass of the vibrating atoms without changing the electronic potential energy surface, leading to predictable frequency shifts. researchgate.netnih.gov
The substitution of hydrogen (mass ≈ 1 amu) with deuterium (mass ≈ 2 amu) in the N(10)-methyl group of lumiflavin significantly lowers the frequency of the associated vibrational modes. The most pronounced effect is on the C-H stretching vibrations. Typical C-H stretching modes appear in the 2800–3000 cm⁻¹ region of the IR and Raman spectra. In this compound, these are replaced by C-D stretching vibrations, which are shifted down to approximately 2100–2250 cm⁻¹. This shift to a less congested region of the spectrum allows these modes to be observed without interference.
This isotopic sensitivity extends to bending and rocking modes, although the shifts are smaller. Normal mode analysis and quantum chemical calculations can precisely predict these isotopic shifts, allowing for confident assignment of the vibrational spectrum. researchgate.netnih.gov Another significant advantage of deuteration is the potential removal of Fermi resonance, a phenomenon where an overtone or combination band coincidentally has the same energy as a fundamental vibration, leading to complex and split peaks. ustc.edu.cnustc.edu.cn Deuteration alters the energy of the fundamental and overtone vibrations differently, often eliminating the resonance and simplifying the spectrum. ustc.edu.cn
Table 2: Representative Vibrational Frequencies for C-H vs. C-D Modes This table shows typical frequency ranges for methyl group vibrations and their expected shifts upon deuteration.
| Vibrational Mode | Typical C-H Frequency Range (cm⁻¹) | Expected C-D Frequency Range (cm⁻¹) | Approximate Shift Factor (νH/νD) |
|---|---|---|---|
| Symmetric/Asymmetric Stretch | 2850 - 3000 | 2100 - 2250 | ~1.35 |
Resonance Raman (RR) spectroscopy is particularly powerful for studying flavins because laser excitation within one of the flavin's electronic absorption bands selectively enhances the vibrations of the chromophore. nih.govd-nb.info By using this compound, researchers can use the isotopically sensitive C-D modes as localized probes of the N(10) region of the isoalloxazine ring.
During enzymatic reactions, flavins often proceed through distinct electronic states and form transient reaction intermediates. nih.govoup.com These intermediates may have unique resonance Raman signatures. d-nb.info If the environment around the N(10)-methyl group changes during the catalytic cycle—for instance, through a change in hydrogen bonding or steric interactions—the frequency of the C-D vibrational modes will be perturbed. By tracking these shifts in this compound-substituted enzymes, it is possible to correlate specific spectroscopic changes with the formation and decay of reaction intermediates, providing mechanistic insights that would be difficult to obtain otherwise. nih.gov
Mass Spectrometry for High-Resolution Isotopic Analysis
Mass spectrometry (MS) is an indispensable tool for the initial characterization of isotopically labeled compounds, providing definitive confirmation of mass and isotopic purity. vilniusradiocarbon.com For this compound, high-resolution mass spectrometry (HRMS) precisely measures the mass-to-charge ratio (m/z) of the molecule, easily distinguishing it from its unlabeled counterpart. acs.orgthermofisher.com
The molecular weight of lumiflavin (C₁₃H₁₂N₄O₂) is approximately 256.0960 Da. nih.gov Replacing three hydrogen atoms (atomic mass ~1.0078 Da) with three deuterium atoms (atomic mass ~2.0141 Da) results in a predictable mass increase.
Table 3: High-Resolution Mass Comparison of Lumiflavin and this compound
| Compound | Molecular Formula | Exact Monoisotopic Mass (Da) |
|---|---|---|
| Lumiflavin | C₁₃H₁₂N₄O₂ | 256.09602 |
HRMS can resolve this mass difference with high accuracy, confirming the successful incorporation of the deuterium labels. chromatographyonline.com Furthermore, the technique can be used to determine the degree of deuteration. A sample that is a mixture of d0, d1, d2, and d3 species will show a distinct isotopic distribution pattern in the mass spectrum, allowing for the quantification of isotopic enrichment. Techniques like liquid chromatography-mass spectrometry (LC-MS) are routinely used for this purpose, often employing the labeled compound as an internal standard for the precise quantification of the unlabeled analyte in complex biological samples. lgcstandards.combevital.no
Quantification of Isotopic Purity and Labeling Efficiency
The determination of isotopic purity and labeling efficiency is crucial for studies employing isotopically labeled compounds like this compound. Mass spectrometry (MS) is a primary technique for this purpose, offering high sensitivity and precision.
Isotope Ratio Mass Spectrometry (IRMS) is a specialized technique designed for the precise measurement of isotope ratios. thermofisher.com By analyzing the relative abundance of the deuterated (M+3) and non-deuterated (M) molecular ions, the degree of deuterium incorporation can be accurately quantified. For instance, a high isotopic purity would be indicated by a significantly greater abundance of the M+3 ion compared to the M, M+1, and M+2 ions. sigmaaldrich.com The percentage of deuteration can be calculated from the intensities of these peaks. For example, a deuteration degree of 99.6% has been determined for other deuterated compounds by comparing the residual protonated signal with the deuterated one in NMR spectroscopy, a technique that complements mass spectrometry. mdpi.com
The labeling efficiency, which reflects the percentage of molecules that have been successfully labeled with the desired number of deuterium atoms, is also assessed. In the case of this compound, this would mean quantifying the proportion of molecules containing three deuterium atoms. This is achieved by examining the mass spectrum for the presence of partially labeled species. High-resolution mass spectrometry is particularly valuable as it can resolve small mass differences and provide a more accurate picture of the isotopic distribution.
Table 1: Illustrative Mass Spectrometric Data for Isotopic Purity Analysis of this compound
| Ion | m/z (theoretical) | Relative Abundance (%) | Interpretation |
| [M]+ | 256.10 | ~1 | Unlabeled Lumiflavin |
| [M+1]+ | 257.10 | ~0.5 | Partially labeled or natural abundance of ¹³C |
| [M+2]+ | 258.11 | ~0.1 | Partially labeled |
| [M+3]+ | 259.12 | >98 | Fully labeled this compound |
Note: The data in this table is illustrative and intended to represent a hypothetical high-purity sample.
Fragmentation Pattern Analysis for Structural Confirmation
Mass spectrometry not only quantifies isotopic labeling but also confirms the structure of the molecule through analysis of its fragmentation pattern. chemguide.co.uklibretexts.org When a molecule like this compound is ionized in a mass spectrometer, the resulting molecular ion can break apart into smaller, characteristic fragment ions. chemguide.co.uk The pattern of these fragments serves as a molecular fingerprint.
For Lumiflavin, the non-deuterated analogue, the mass spectrum shows a prominent molecular ion peak at m/z 256. nih.gov Key fragment ions are observed at m/z 213 and 185. nih.govmdpi.com In this compound, the molecular ion would be expected at m/z 259. The fragmentation of this compound would be expected to follow similar pathways to its non-deuterated counterpart, but with mass shifts corresponding to the presence of deuterium atoms on the fragmented parts.
For example, the loss of a methyl group (CH3) is a common fragmentation pathway for methylated compounds. In Lumiflavin, this would result in a fragment. In this compound, if the deuteration is on one of the methyl groups, the loss of a CD3 group would be observed, leading to a different fragment mass. The analysis of these fragmentation pathways, often aided by tandem mass spectrometry (MS/MS), provides unambiguous confirmation of the location of the deuterium labels within the molecular structure. The fragmentation of flavins can involve neutral losses of molecules like H2O and CO. mdpi.com
Table 2: Predicted Major Fragment Ions in the Mass Spectrum of this compound
| Fragment Ion | Predicted m/z | Putative Neutral Loss |
| [M-CD3]+ | 241 | CD3 radical |
| [M-CO]+ | 231 | Carbon monoxide |
| [M-CD3-CO]+ | 213 | CD3 radical and Carbon monoxide |
Note: This table presents hypothetical fragmentation data based on known fragmentation of similar compounds.
Quantum Chemical Calculations of Lumiflavin Spectroscopic Properties
Quantum chemical calculations are powerful theoretical tools used to predict and interpret the spectroscopic properties of molecules like Lumiflavin. researchgate.netnih.gov These computational methods provide insights into the electronic structure and transitions that are difficult to obtain through experimental means alone.
Theoretical Prediction of Excitation Energies and Electronic Transitions
Various quantum chemical methods, such as Time-Dependent Density Functional Theory (TD-DFT) and Symmetry-Adapted Cluster-Configuration Interaction (SAC-CI), are employed to calculate the electronic structure and spectroscopic properties of lumiflavin. researchgate.netnih.govqcri.or.jp These calculations can predict the excitation energies for multiple singlet and triplet states. nih.gov For lumiflavin, it has been found that at least seven singlet excited states are necessary to accurately assign all the peaks observed in its UV/Vis spectrum. researchgate.netnih.gov
The character of the electronic transitions, such as π-π* or n-π, can also be determined. acs.orgresearchgate.net For lumiflavins, the lowest energy transitions are predicted to be of π-π character. acs.orgresearchgate.net The agreement between theoretically predicted excitation energies and experimental results is often quite good, validating the computational models used. rsc.org For instance, TD-DFT calculations have been shown to accurately predict singlet-singlet and triplet-triplet excitation energies for flavin-related compounds. rsc.org Calculations have also highlighted that for lumiflavin, the S1 state, observed around 450 nm, is the first allowed ππ* state and involves a significant change in geometry upon electronic excitation. rsc.org
Table 3: Comparison of Experimental and Theoretically Predicted Excitation Energies for Lumiflavin
| Transition | Experimental λmax (nm) | Calculated λmax (nm) (Method) |
| S0 → S1 | ~445 biorxiv.org | ~450 (TD-DFT/PBE0) rsc.org |
| S0 → S2 | ~372 biorxiv.org | Varies with functional biorxiv.org |
Note: The calculated values can vary significantly depending on the specific computational method and basis set used.
Modeling of Solvatochromic Effects on Spectral Features
The spectroscopic properties of lumiflavin are known to be influenced by its solvent environment, a phenomenon known as solvatochromism. Quantum chemical calculations can model these effects to understand how interactions with solvent molecules alter the electronic transitions.
One approach is to use implicit solvent models, such as the Polarizable Continuum Model (PCM), which treats the solvent as a continuous dielectric medium. qcri.or.jp This method has been used to study the solvatochromic effect on the excitation energies of lumiflavin, revealing differential effects on various excited states. researchgate.netnih.gov Another approach involves explicit solvent models, where individual solvent molecules are included in the quantum mechanical calculation. qcri.or.jp This allows for the investigation of specific interactions, such as hydrogen bonding, and their impact on the spectral features. acs.orgresearchgate.net For example, studies have shown that the solvent-dependent shift of the second absorption peak of lumiflavin is due to both microscopic hydrogen bonding and macroscopic electronic polarization of the solvent. qcri.or.jp
The study of solvatochromic effects provides a more complete understanding of lumiflavin's behavior in different chemical environments, which is crucial for interpreting experimental spectra obtained in solution. researchgate.netnih.gov
Emerging Research Directions and Future Prospects for Lumiflavin D3
Potential for Development of Novel Isotopic Probes
One of the primary applications of such isotopic probes is in the field of mass spectrometry-based proteomics and metabolomics. ccf.org Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful technique that utilizes amino acids labeled with stable isotopes to quantify proteins. sigmaaldrich.comresearchgate.net While traditionally employing isotopes like ¹³C and ¹⁵N, the use of deuterated compounds like Lumiflavin-d3 offers an alternative labeling strategy. However, it is important to note that deuterated compounds can sometimes be resolved from their non-deuterated counterparts by reversed-phase liquid chromatography, which could potentially affect quantification in LC/MS experiments. sigmaaldrich.com
The development of cleavable cross-linking reagents incorporating stable isotopes like deuterium (B1214612) represents a significant advancement for structural biology applications. nih.gov These reagents allow for the identification of protein-protein interactions and the study of protein conformations in solution. nih.govnih.gov The isotopic signature of this compound could be exploited in the design of novel cross-linkers for studying flavin-dependent enzymes, a class of proteins involved in a wide range of critical biological processes. nih.govnih.gov
Furthermore, the synthesis of chiral deuterated standards is crucial for the accurate quantitative analysis of biomolecules, especially in fields like lipidomics. rsc.org The use of a deuterated standard helps to correct for variations in the efficiency of analyte extraction from complex biological mixtures. rsc.org The development of biocatalytic methods for enantioselective deuteration is an active area of research, aiming to produce the natural stereoisomer of deuterated standards to ensure analytical accuracy. rsc.org
The potential applications for novel isotopic probes derived from or incorporating this compound are summarized in the table below:
| Application Area | Specific Use of this compound Based Probe | Key Benefit |
| Proteomics | As a metabolic label to differentiate and quantify proteins in complex mixtures. sigmaaldrich.comnih.gov | Enables relative and absolute quantification of protein abundance. sigmaaldrich.com |
| Metabolomics | As a tracer to follow the metabolic fate of flavins and related compounds. ccf.orgbiorxiv.org | Provides insights into metabolic fluxes and pathway dynamics. biorxiv.orgnih.gov |
| Structural Biology | Incorporation into cleavable cross-linkers to study protein-protein interactions and conformations. nih.gov | Facilitates the elucidation of the three-dimensional structure and dynamics of protein complexes. nih.govnih.gov |
| Quantitative Analysis | As a chiral deuterated internal standard for accurate quantification of biomolecules. rsc.org | Corrects for variability in sample preparation and analysis, improving accuracy. rsc.org |
| Enzyme Mechanism Studies | To probe the role of protons in flavin-dependent enzyme reactions. nii.ac.jp | Helps to elucidate detailed reaction mechanisms. nii.ac.jp |
Integration with Multi-Omics Approaches in Systems Biology
The advent of "multi-omics" approaches, which involve the integrated analysis of data from genomics, transcriptomics, proteomics, and metabolomics, is revolutionizing our understanding of complex biological systems. abcam.comnih.gov this compound is poised to play a significant role in these integrative studies, particularly in the fields of proteomics and metabolomics. ccf.orgnih.gov By providing a means to trace and quantify flavin-related molecules, this compound can help to connect changes at the protein level with alterations in metabolic pathways. abcam.commdpi.com
In a typical systems biology experiment, researchers might investigate how a particular stimulus or genetic modification affects a cell or organism. By using this compound as a metabolic label, it becomes possible to track the synthesis, degradation, and modification of flavin-containing proteins (the "flavoproteome") in response to the perturbation. nih.gov This proteomic data can then be integrated with metabolomic data, where this compound can act as a tracer to monitor fluxes through flavin-dependent metabolic pathways. mdpi.com
For instance, in a study of cellular response to stress, researchers could use this compound to quantify changes in the abundance of flavoenzymes involved in oxidative stress responses. Simultaneously, they could track the metabolic fate of the deuterated flavin to see how metabolic pathways that utilize flavins are rewired. mdpi.com This integrated approach provides a much more comprehensive picture than either proteomics or metabolomics alone. abcam.com
The integration of data from different "omics" platforms presents significant computational challenges. abcam.com However, the development of sophisticated bioinformatics tools and algorithms is making it increasingly feasible to build comprehensive models of biological systems that incorporate data from multiple sources. nih.gov The use of isotopically labeled molecules like this compound provides high-quality quantitative data that is essential for the construction of these predictive models. nih.gov
Key areas where this compound can be integrated into multi-omics studies are outlined below:
| Omics Technology | Role of this compound | Expected Outcome |
| Proteomics | Quantitative analysis of the flavoproteome using stable isotope labeling. nih.govnih.gov | Identification of changes in the expression and turnover of flavin-dependent proteins. nih.gov |
| Metabolomics | Tracing metabolic pathways involving flavins and quantifying flavin-related metabolites. mdpi.com | Elucidation of metabolic reprogramming and pathway dynamics. mdpi.com |
| Fluxomics | Measuring the rates (fluxes) of metabolic reactions in flavin-dependent pathways. nih.gov | Quantitative understanding of metabolic network function. nih.gov |
| Systems Biology Modeling | Providing quantitative data to constrain and validate computational models of biological networks. nih.gov | Development of predictive models of cellular behavior. nih.gov |
Advancements in Microreactor Technology for Labeled Flavin Synthesis
The synthesis of isotopically labeled compounds, including this compound, can be a complex and resource-intensive process. europa.eu Traditional batch synthesis methods often suffer from long reaction times, low yields, and the generation of significant waste. scientistlive.com Advancements in microreactor technology, also known as flow chemistry, offer a promising alternative for the efficient and sustainable synthesis of labeled compounds. mdpi.comrsc.orgkrishisanskriti.org
Microreactors are small, continuous-flow devices with channel dimensions in the sub-millimeter range. mdpi.comresearchgate.net The high surface-area-to-volume ratio in these reactors leads to rapid heat and mass transfer, allowing for precise control over reaction conditions such as temperature and residence time. mdpi.comresearchgate.netresearchgate.net These features often result in significantly reduced reaction times, increased product yields, and improved product purity compared to conventional batch methods. scientistlive.comscirp.org
The application of microreactor technology to the synthesis of isotopically labeled compounds is a rapidly growing field. nih.govresearchgate.net The ability to perform reactions with very small quantities of expensive isotopically labeled starting materials is a major advantage. nih.gov Furthermore, the automated nature of many microreactor systems facilitates rapid reaction optimization and high-throughput synthesis. scirp.org
Several types of microreactors have been developed, each with its own advantages for specific applications. krishisanskriti.org For the synthesis of labeled flavins like this compound, a packed-bed microreactor containing an immobilized enzyme could be particularly effective. researchgate.net This approach combines the benefits of microreactor technology with the high selectivity and efficiency of biocatalysis. rsc.org
The table below summarizes the key advantages of using microreactor technology for the synthesis of labeled flavins:
| Parameter | Microreactor Technology | Conventional Batch Synthesis |
| Reaction Time | Significantly reduced (minutes to hours). mdpi.comscirp.org | Often long (hours to days). |
| Product Yield | Generally higher due to precise process control. scientistlive.comscirp.org | Can be variable and lower. |
| Product Purity | Improved, with fewer by-products. krishisanskriti.orgscirp.org | Often requires extensive purification. |
| Reagent Consumption | Minimized, which is crucial for expensive isotopic labels. nih.gov | Can be high. |
| Safety | Inherently safer due to small reaction volumes and excellent heat dissipation. scientistlive.comresearchgate.net | Potential for thermal runaways and handling of hazardous materials in larger quantities. |
| Scalability | Easily scalable by running multiple reactors in parallel ("numbering-up"). researchgate.net | Scaling up can be challenging and may require re-optimization of reaction conditions. |
| Process Development | Accelerated due to rapid optimization capabilities. researchgate.net | Can be time-consuming. |
Q & A
Q. What are the established protocols for synthesizing Lumiflavin-d3 with high isotopic purity?
this compound synthesis typically involves deuteration of lumiflavin using deuterated solvents (e.g., D₂O) or catalytic hydrogen-deuterium exchange. Key steps include:
- Deuteration : Optimizing reaction time and temperature to maximize deuterium incorporation while minimizing side reactions .
- Purification : High-performance liquid chromatography (HPLC) or preparative thin-layer chromatography (TLC) to isolate the deuterated compound.
- Validation : Mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm isotopic purity (>98% deuterium incorporation) .
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
- NMR : ¹H-NMR and ²H-NMR to confirm deuterium substitution patterns and assess isotopic purity .
- High-Resolution MS : To distinguish isotopic peaks and validate molecular weight shifts caused by deuterium .
- UV-Vis Spectroscopy : To compare absorption spectra with non-deuterated lumiflavin, ensuring structural integrity .
Q. How does the stability of this compound compare to its non-deuterated counterpart under varying pH and temperature conditions?
Stability studies should employ:
- Accelerated Degradation Tests : Expose samples to extreme pH (e.g., 2–12) and temperatures (e.g., 4°C–60°C) over time.
- Kinetic Analysis : Monitor degradation rates using HPLC or LC-MS, comparing half-lives of deuterated vs. non-deuterated forms .
- Isotope Effects : Deuterium’s kinetic isotope effect may enhance stability in oxidative environments .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data for this compound in metabolic studies?
- Experimental Design : Control variables such as cellular uptake efficiency, protein binding, and metabolic clearance rates. Use isotopic tracing (e.g., ¹³C-glucose) to track this compound’s role in metabolic pathways .
- Data Reconciliation : Apply multivariate statistical models (e.g., PCA) to identify confounding factors (e.g., tissue-specific enzyme expression) .
- Model Systems : Compare results across multiple in vivo models (e.g., zebrafish, rodents) to assess translatability .
Q. What methodological frameworks are optimal for analyzing the isotopic effects of this compound in enzyme kinetics studies?
- Kinetic Isotope Effect (KIE) Measurement : Use stopped-flow spectroscopy or quench-flow methods to compare reaction rates (kₐₜₜ/Kₘ) between deuterated and non-deuterated substrates .
- Computational Modeling : Density functional theory (DFT) to predict deuterium’s impact on transition states and binding affinities .
- Cross-Validation : Replicate findings with alternative isotopes (e.g., ¹⁵N-labeled flavins) to isolate isotope-specific effects .
Q. How can researchers integrate this compound’s isotopic labeling data into multi-omics workflows (e.g., metabolomics, proteomics)?
- Data Normalization : Use internal standards (e.g., ¹³C-labeled metabolites) to correct for batch effects in MS-based workflows .
- Pathway Mapping : Combine isotopic enrichment data with proteomic databases (e.g., KEGG) to identify flux changes in flavin-dependent pathways .
- Cross-Platform Validation : Validate MS findings with NMR or fluorescence assays to address platform-specific biases .
Methodological Guidance for Addressing Research Gaps
Q. What criteria should guide the selection of control groups in studies investigating this compound’s photodegradation mechanisms?
- Negative Controls : Use non-deuterated lumiflavin and solvent-only samples to isolate deuterium-specific effects.
- Positive Controls : Include known photosensitizers (e.g., riboflavin) to benchmark degradation kinetics .
- Replicate Design : Perform triplicate experiments under controlled light exposure (e.g., UV-A/UV-B) to ensure reproducibility .
Q. How can researchers ensure reproducibility when scaling up this compound synthesis for collaborative studies?
- Protocol Standardization : Document reaction conditions (e.g., solvent deuteration level, catalyst batch) in supplemental materials .
- Inter-Lab Validation : Share samples with collaborating labs for independent characterization using agreed-upon MS/NMR parameters .
- Batch Tracking : Use lot-specific identifiers to trace variability in isotopic purity .
Ethical and Analytical Considerations
Q. What ethical frameworks apply to studies using deuterated compounds in animal models?
Q. How should researchers address discrepancies in published data on this compound’s binding affinity to flavoproteins?
- Meta-Analysis : Use systematic review tools (e.g., PRISMA) to aggregate data and identify methodological inconsistencies (e.g., buffer composition, temperature) .
- Replication Studies : Reproduce key experiments with standardized conditions (e.g., uniform protein purification protocols) .
- Error Analysis : Apply Bayesian statistics to quantify uncertainty in binding affinity measurements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
